molecular formula C17H19N3O5S2 B14928100 Ethyl 2-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-({[(3,5-dimethoxyphenyl)carbonyl]carbamothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B14928100
M. Wt: 409.5 g/mol
InChI Key: HSGRDVWHUJUVAM-UHFFFAOYSA-N
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Description

ETHYL 2-({[(3,5-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a benzoic acid derivative, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({[(3,5-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the benzoic acid derivative and the ethyl ester group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({[(3,5-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

ETHYL 2-({[(3,5-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ETHYL 2-({[(3,5-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-((3,4-DIMETHOXYBENZOYL)AMINO)-4,5-DIMETHYL-3-THIOPHENECARBOXYLATE
  • ETHYL 2-[(3,5-DIMETHOXYBENZOYL)AMINO]-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-({[(3,5-DIMETHOXYBENZOYL)AMINO]CARBOTHIOYL}AMINO)-4-METHOXY-1,3-THIAZOLE-5-CARBOXYLATE is unique due to its specific combination of functional groups and structural features This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C17H19N3O5S2

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 2-[(3,5-dimethoxybenzoyl)carbamothioylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H19N3O5S2/c1-5-25-15(22)13-9(2)18-17(27-13)20-16(26)19-14(21)10-6-11(23-3)8-12(7-10)24-4/h6-8H,5H2,1-4H3,(H2,18,19,20,21,26)

InChI Key

HSGRDVWHUJUVAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=S)NC(=O)C2=CC(=CC(=C2)OC)OC)C

Origin of Product

United States

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